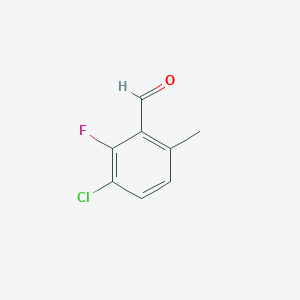

3-Chloro-2-fluoro-6-methylbenzaldehyde

Description

3-Chloro-2-fluoro-6-methylbenzaldehyde is a substituted benzaldehyde derivative with halogen (chloro, fluoro) and methyl functional groups at positions 3, 2, and 6, respectively.

Properties

Molecular Formula |

C8H6ClFO |

|---|---|

Molecular Weight |

172.58 g/mol |

IUPAC Name |

3-chloro-2-fluoro-6-methylbenzaldehyde |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 |

InChI Key |

PTQQALAIJVMYCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0)

Structural Differences : Lacks the methyl group at position 6.

Properties and Reactivity :

- Lower molecular weight compared to the target compound may result in higher volatility.

Synthesis : Likely synthesized via direct halogenation or formylation of a pre-halogenated benzene derivative.

Applications : Used as an intermediate in pharmaceuticals or dyes, where steric effects are less critical .

2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1)

Structural Differences : Chloro and fluoro substituents are at positions 2 and 6, respectively (vs. 3 and 2 in the target compound).

Properties and Reactivity :

- Positional isomerism alters electronic distribution: the para relationship between Cl and F may enhance resonance effects.

- Synthesized via diazotization/azo elimination followed by side-chain oxidation using HF .

Applications : Suitable for synthesizing fluorinated aromatic compounds requiring specific regioselectivity.

3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

Structural Differences : Contains a trifluoromethyl (-CF₃) group at position 6 instead of methyl (-CH₃).

Properties and Reactivity :

- The strongly electron-withdrawing -CF₃ group increases electrophilicity at the aldehyde moiety, enhancing reactivity in nucleophilic additions.

- Higher molecular weight and hydrophobicity compared to the methyl analog.

Applications : Valuable in agrochemicals or pharmaceuticals where electron-deficient aromatic systems are required .

5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3)

Structural Differences : Features a hydroxyl (-OH) group at position 2 and chloro at position 5 (vs. fluoro at 2 and chloro at 3 in the target).

Properties and Reactivity :

- The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.

- Reduced stability under acidic or oxidative conditions due to the phenolic -OH group. Applications: Potential use in chelating agents or antioxidant formulations .

3-Chlorobenzaldehyde (CAS 587-04-2)

Structural Differences : Lacks both fluoro and methyl groups.

Properties and Reactivity :

- Simpler structure with lower steric and electronic complexity.

- Safety data indicate hazards such as skin/eye irritation; first aid measures include immediate washing and medical consultation .

Applications : Common intermediate in perfumery and dyestuff industries.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.